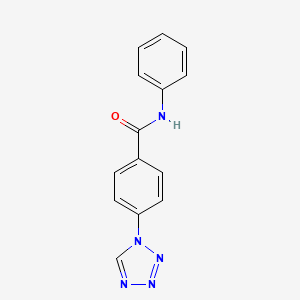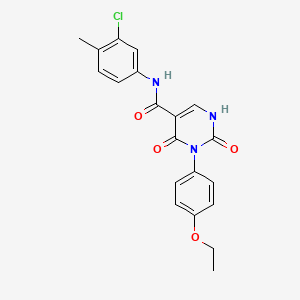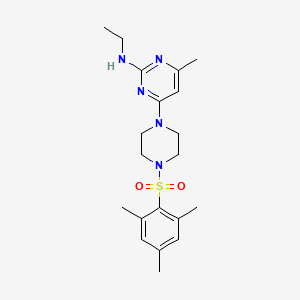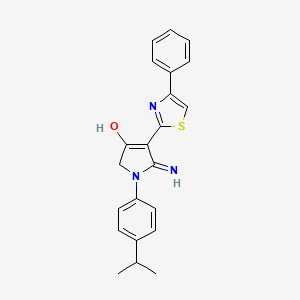
N-phenyl-4-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The tetrazole ring is known for its stability and unique electronic properties, making it a valuable scaffold in drug design and other chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the formation of the tetrazole ring followed by its attachment to the benzamide moiety. One common method for synthesizing tetrazole derivatives is the reaction of primary amines, orthoesters, and azides under acidic conditions . This method can be adapted to produce N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives, including N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE, often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents . These methods aim to achieve high yields and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions
N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the tetrazole ring.
Substitution: The tetrazole ring can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring .
科学的研究の応用
N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with unique electronic and structural properties.
作用機序
The mechanism of action of N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of these functional groups . This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects.
類似化合物との比較
N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can be compared with other tetrazole derivatives, such as:
5-Phenyl-1H-tetrazole: Similar in structure but lacks the benzamide moiety, leading to different chemical and biological properties.
N-[3-(5-Sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: Contains a sulfanyl group, which can impart different reactivity and biological activity.
The uniqueness of N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE lies in its specific combination of the tetrazole ring and benzamide moiety, which can result in distinct chemical and biological properties compared to other tetrazole derivatives.
特性
分子式 |
C14H11N5O |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
N-phenyl-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H11N5O/c20-14(16-12-4-2-1-3-5-12)11-6-8-13(9-7-11)19-10-15-17-18-19/h1-10H,(H,16,20) |
InChIキー |
DABFEBHKBHRZOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
溶解性 |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B14977585.png)
![4-(4-methylphenyl)-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14977589.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-fluorobenzamide](/img/structure/B14977596.png)
![N-[3-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14977602.png)
![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14977609.png)

![N-(3,5-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B14977624.png)

![3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B14977640.png)


![2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B14977660.png)
![N-benzyl-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14977663.png)
![N-(4-chlorophenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14977668.png)
